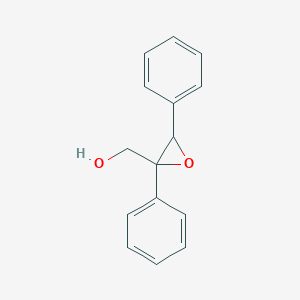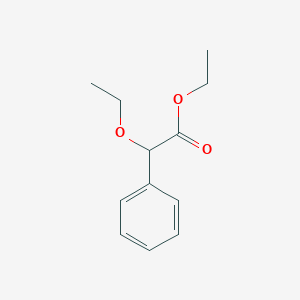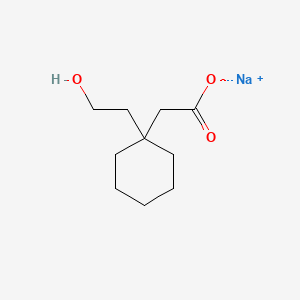
Cyclohexaneacetic acid, 1-(2-hydroxyethyl)-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexaneacetic acid, 1-(2-hydroxyethyl)-, sodium salt is a chemical compound with the molecular formula C10H17NaO3. It is known for its unique structure, which includes a cyclohexane ring, an acetic acid group, and a hydroxyethyl group. This compound is used in various scientific and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexaneacetic acid, 1-(2-hydroxyethyl)-, sodium salt typically involves the reaction of cyclohexaneacetic acid with 2-hydroxyethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Cyclohexaneacetic acid, 1-(2-hydroxyethyl)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Cyclohexaneacetic acid, 1-(2-hydroxyethyl)-, sodium salt is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Cyclohexaneacetic acid, 1-(2-hydroxyethyl)-, sodium salt involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. The cyclohexane ring provides structural stability and can affect the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexaneacetic acid
- 2-Hydroxyethylamine
- Cyclohexane-1,2-dicarboxylic acid
Uniqueness
Cyclohexaneacetic acid, 1-(2-hydroxyethyl)-, sodium salt is unique due to its combination of a cyclohexane ring, an acetic acid group, and a hydroxyethyl group. This unique structure imparts specific chemical properties that make it valuable in various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
77945-11-0 |
|---|---|
Molecular Formula |
C10H17NaO3 |
Molecular Weight |
208.23 g/mol |
IUPAC Name |
sodium;2-[1-(2-hydroxyethyl)cyclohexyl]acetate |
InChI |
InChI=1S/C10H18O3.Na/c11-7-6-10(8-9(12)13)4-2-1-3-5-10;/h11H,1-8H2,(H,12,13);/q;+1/p-1 |
InChI Key |
WPRPQWPNETWLSK-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)(CCO)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


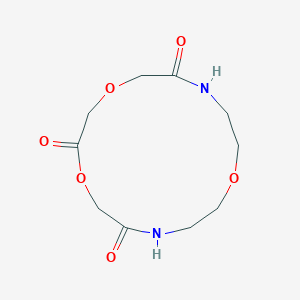

![Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane](/img/structure/B14434127.png)

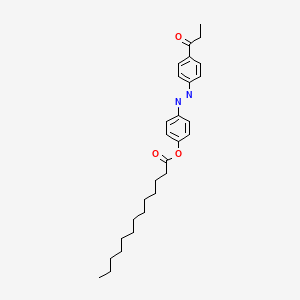

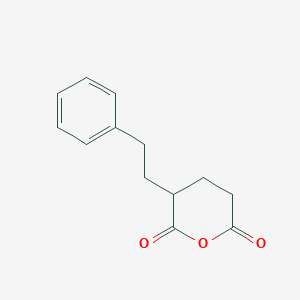
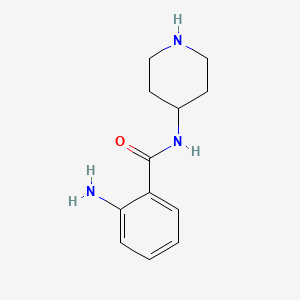


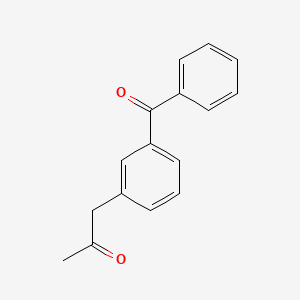
![1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14434196.png)
